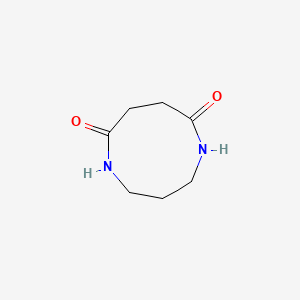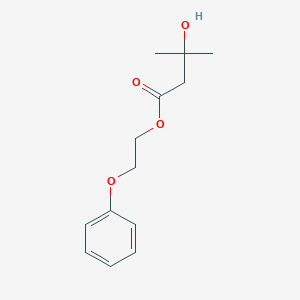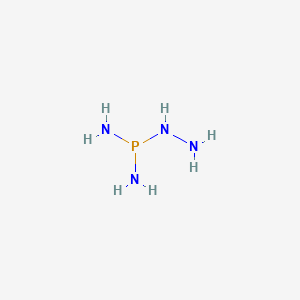
Diethylenetriamine nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylenetriamine nitrate is an organic compound that belongs to the class of amines. It is a derivative of diethylenetriamine, which is known for its versatile applications in various industries. This compound is a colorless hygroscopic liquid that is soluble in water and polar organic solvents but not in simple hydrocarbons. It is commonly used in the synthesis of polymers, as a curing agent for epoxy resins, and in coordination chemistry as a tridentate ligand.
Métodos De Preparación
Diethylenetriamine nitrate can be synthesized through various methods. One common method involves the reaction of diethylenetriamine with nitric acid. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired nitrate compound. Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity.
Análisis De Reacciones Químicas
Diethylenetriamine nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen oxides.
Reduction: It can be reduced to form amines and other nitrogen-containing compounds.
Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include nitric acid, hydrogen peroxide, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethylenetriamine nitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as cobalt, copper, and platinum. These complexes can be used as catalysts in various organic reactions.
Medicine: It has been investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of polymers, adhesives, and coatings. It is also used in the extraction of acid gases in the oil industry.
Mecanismo De Acción
The mechanism of action of diethylenetriamine nitrate involves its ability to form complexes with metal ions. These complexes can act as catalysts in various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparación Con Compuestos Similares
Diethylenetriamine nitrate can be compared with other similar compounds such as:
Ethylenediamine: A simpler amine with similar chemical properties but fewer applications.
Triethylenetetramine: A larger amine with additional nitrogen atoms, used as a copper chelator in the treatment of Wilson’s disease.
Diethylene glycol: A structural analogue with different chemical properties and applications. This compound is unique due to its ability to form stable complexes with a wide range of metal ions and its versatility in various industrial and research applications.
Propiedades
Número CAS |
57578-39-9 |
|---|---|
Fórmula molecular |
C4H14N4O3 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;nitric acid |
InChI |
InChI=1S/C4H13N3.HNO3/c5-1-3-7-4-2-6;2-1(3)4/h7H,1-6H2;(H,2,3,4) |
Clave InChI |
XAMVGCRNXFFKKM-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCN)N.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)
![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)



![1-Phenyl-5-[(propan-2-yl)oxy]-1H-pyrazole-3-carbonyl chloride](/img/structure/B14608657.png)




![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)

![N-[(4-Fluorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14608700.png)
